molecular formula C15H14BrN5OS B11514918 (4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11514918
M. Wt: 392.3 g/mol
InChI Key: PZKWHIUJCVCEIZ-CAOOACKPSA-N
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Description

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with a unique structure that includes a bromophenyl group, a thiadiazolyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-bromophenyl and 5-ethyl-1,3,4-thiadiazol-2-yl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can be compared with similar compounds to highlight its uniqueness:

The unique combination of the bromophenyl, thiadiazolyl, and pyrazolone groups in This compound provides it with distinct chemical and biological properties that set it apart from these simpler compounds.

Properties

Molecular Formula

C15H14BrN5OS

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-[(E)-(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H14BrN5OS/c1-3-13-18-19-15(23-13)17-8-12-9(2)20-21(14(12)22)11-6-4-10(16)5-7-11/h4-8,20H,3H2,1-2H3/b17-8+

InChI Key

PZKWHIUJCVCEIZ-CAOOACKPSA-N

Isomeric SMILES

CCC1=NN=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCC1=NN=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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